molecular formula C30H28N8Ru B13127515 Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium

Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium

Cat. No.: B13127515
M. Wt: 601.7 g/mol
InChI Key: WOANZSVJTYYSGD-UHFFFAOYSA-N
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Description

Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium is a complex compound that combines the properties of pyridin-4-amine, 2-pyridin-2-ylpyridine, and ruthenium This compound is of significant interest in the fields of chemistry and materials science due to its unique structural and functional properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium typically involves the coordination of ruthenium with pyridin-4-amine and 2-pyridin-2-ylpyridine ligands. One common method involves the reaction of ruthenium chloride with pyridin-4-amine and 2-pyridin-2-ylpyridine in the presence of a suitable solvent, such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions for several hours to ensure complete coordination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered oxidation states of ruthenium .

Mechanism of Action

The mechanism of action of pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium involves its interaction with molecular targets such as DNA and proteins. The ruthenium center can coordinate with nucleophilic sites on DNA, leading to the formation of stable adducts that interfere with DNA replication and transcription. Additionally, the compound can interact with proteins, altering their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium is unique due to the combination of its ligands and the presence of ruthenium. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The ability to undergo multiple types of reactions and its potential therapeutic properties further enhance its uniqueness .

Properties

Molecular Formula

C30H28N8Ru

Molecular Weight

601.7 g/mol

IUPAC Name

pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium

InChI

InChI=1S/2C10H8N2.2C5H6N2.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*6-5-1-3-7-4-2-5;/h2*1-8H;2*1-4H,(H2,6,7);

InChI Key

WOANZSVJTYYSGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=CC=C1N.C1=CN=CC=C1N.[Ru]

Origin of Product

United States

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